7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one
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Overview
Description
7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one is an organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing a sulfur and nitrogen atom in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-aminothiophenol with methyl isocyanide in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient formation of the target compound .
Chemical Reactions Analysis
Types of Reactions: 7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiazine derivatives.
Scientific Research Applications
7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it can inhibit certain bacterial enzymes, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse range of activities .
Comparison with Similar Compounds
Phenothiazine: Another thiazine derivative with significant medicinal applications, particularly as an antipsychotic.
Benzothiazine: Similar in structure but with different substituents, leading to varied biological activities.
Thiazole: A related heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring
Uniqueness: 7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H10N2OS |
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Molecular Weight |
194.26 g/mol |
IUPAC Name |
7-(methylamino)-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H10N2OS/c1-10-6-2-3-7-8(4-6)13-5-9(12)11-7/h2-4,10H,5H2,1H3,(H,11,12) |
InChI Key |
MPUIWXUSAQRCFZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)NC(=O)CS2 |
Origin of Product |
United States |
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